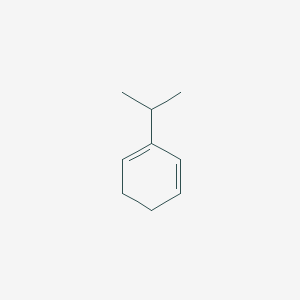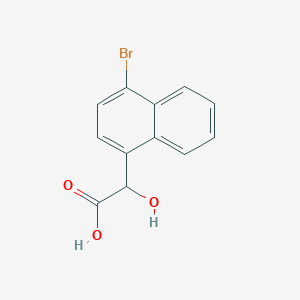
Eprinomectin component B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eprinomectin component B: is a derivative of the avermectin family, which is known for its potent antiparasitic properties. It is a semi-synthetic compound primarily used in veterinary medicine to treat internal and external parasites in livestock. This compound is a mixture of two homologous components, B1a and B1b, which differ by a single methylene group at C26 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eprinomectin component B is synthesized through a series of chemical reactions starting from avermectin A1a. The synthesis involves the replacement of the methoxy group attached to the tetrahydrobenzofuranyl moiety with a hydroxy group and the replacement of the hydroxy group at position 4 of the terminal 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl group with an acetamido group .
Industrial Production Methods: Industrial production of this compound involves fermentation processes followed by chemical modifications. The fermentation process produces avermectin, which is then chemically modified to produce this compound. The process includes steps such as demethylation, acetylation, and purification to achieve the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Eprinomectin component B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific functional groups with others to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and methanol are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
Eprinomectin component B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of avermectins.
Biology: The compound is used in research on parasitic infections and their treatment.
Medicine: this compound has shown potential in cancer research, particularly in inhibiting the growth and metastatic phenotypes of prostate cancer cells by targeting the β-catenin signaling pathway
Wirkmechanismus
Eprinomectin component B exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects other molecular targets and pathways, including the β-catenin signaling pathway, which is involved in cancer cell proliferation and metastasis .
Vergleich Mit ähnlichen Verbindungen
Eprinomectin component B is unique among avermectins due to its specific chemical modifications, which enhance its antiparasitic and anticancer properties. Similar compounds include:
Ivermectin: Another member of the avermectin family, used primarily for treating parasitic infections in humans and animals.
Doramectin: A derivative of avermectin used in veterinary medicine.
Selamectin: Used for the treatment of parasitic infections in pets
This compound stands out due to its lower residue levels in milk and its effectiveness against a broader range of parasites .
Eigenschaften
Molekularformel |
C49H73NO14 |
|---|---|
Molekulargewicht |
900.1 g/mol |
IUPAC-Name |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30-,31-,34+,35-,36?,37-,38-,39-,40-,41+,42+,43+,44-,45-,46?,48+,49+/m0/s1 |
InChI-Schlüssel |
WPNHOHPRXXCPRA-UALDRKJYSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/2\COC3[C@@]2(C(C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
Kanonische SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)






